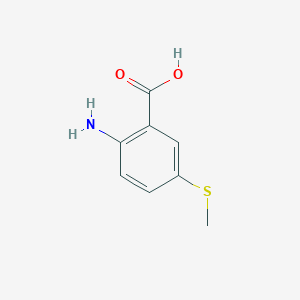
2-amino-5-(methylthio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methyl-3-nitrobenzenesulfonic acid followed by reduction and subsequent functional group transformations . Another approach uses 2-methyl-5-nitrophenol as a starting material, which undergoes nitration, reduction, and methylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Electrophiles like acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Aplicaciones Científicas De Investigación
2-amino-5-(methylthio)benzoic acid has diverse applications in scientific research:
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-5-(methylthio)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparación Con Compuestos Similares
2-Amino-5-methylbenzoic acid: Lacks the methylsulfanyl group, leading to different chemical properties and reactivity.
2-Amino-4-(methylsulfanyl)benzoic acid: The position of the methylsulfanyl group affects the compound’s electronic distribution and reactivity.
2-Amino-3-(methylsulfanyl)benzoic acid: Another positional isomer with distinct chemical behavior.
Uniqueness: 2-amino-5-(methylthio)benzoic acid is unique due to the specific positioning of the amino and methylsulfanyl groups, which confer distinct electronic and steric properties
Propiedades
Número CAS |
76745-74-9 |
|---|---|
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-amino-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
Clave InChI |
MZTWBIOQIFRFNF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













